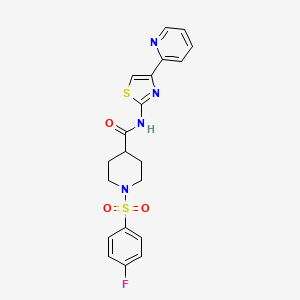
1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3S2 and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains. The unique structural features of this compound, including the incorporation of a fluorophenyl group, a sulfonyl moiety, and a thiazole-pyridine framework, suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Key Functional Groups:
- Fluorophenyl Group : Enhances lipophilicity and biological activity.
- Sulfonyl Moiety : Known for its role in enzyme inhibition.
- Thiazole and Pyridine Rings : Contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding, which enhances binding affinity to proteins or enzymes involved in inflammatory and cancer pathways. The pyridine and thiazole rings may facilitate interactions with various receptors or enzymes, modulating their activity.
Anti-inflammatory Activity
Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that related sulfonamide derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, suggesting a potential for therapeutic use in inflammatory diseases .
Anticancer Activity
The compound's structural components are also linked to anticancer activity. Thiazole-containing compounds have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of a thiazole ring has been correlated with enhanced cytotoxicity against cancer cell lines .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of similar compounds, it was found that administration of these sulfonamide derivatives led to a significant reduction in inflammation markers in animal models. The mechanism was attributed to the inhibition of MAPK pathways, which are critical in inflammatory responses .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiazole-based compounds. In vitro tests revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of substituent groups on the thiazole ring in enhancing cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Chlorophenyl)sulfonyl-N-(4-pyridin-2-yl)thiazol-2-ylbutanamide | Structure | Moderate anti-inflammatory |
| 4-(Bromophenyl)sulfonyl-N-(3-pyridin-2-yl)thiazol-2-yldecanamide | Structure | High anticancer activity |
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c21-15-4-6-16(7-5-15)30(27,28)25-11-8-14(9-12-25)19(26)24-20-23-18(13-29-20)17-3-1-2-10-22-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGKXZRQAWZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














